Cas no 887144-94-7 (1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one)

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one structure
887144-94-7 structure
商品名:1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
CAS番号:887144-94-7
MF:C8H4F3IO2
メガワット:316.015845298767
MDL:MFCD18800706
CID:858250
PubChem ID:24850981

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one 化学的及び物理的性質

名前と識別子

    • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
    • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
    • 1,2-BENZIODOXOLE,3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-
    • 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
    • Togni Reagent II
    • 1-(trifluoromethyl)-1λ3,2-benziodoxol-3-one
    • Togni II
    • DHY074A7WG
    • C8H4F3IO2
    • Tongi Reagent II
    • 1,2-Benziodoxol-3(1H)-one, 1-(trifluoromethyl)-
    • Togni's reagents, carbonyl compound-
    • Togni's reagents carbonyl compound [MI]
    • Acid-CF3 Togni reagent
    • G00065-Watson-Int
    • KSC912K7L
    • Molecular Weight: 316.02
    • Molecular Formula: C8H4F3IO2
    • Togni Reagent II (contains 60% Diatomaceous earth)
    • 1-Trifluoromethyl-1,2-benzoiodoxol-3(1H)-one
    • 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
    • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (ACI)
    • Togni's reagent 2
    • Togni's reagent II
    • 1-(TRIFLUOROMETHYL)-1?(3),2-BENZIODAOXOL-3-ONE
    • 1-(Trifluoromethyl)-1,2-benziodoxol-3-(1H)-one (Togni's Reagent II)
    • SCHEMBL2360262
    • 1-(trifluoromethyl)-1
    • J-505166
    • 1-(trifluoromethyl)-1lambda3,2-benziodoxol-3-one
    • 1-TRIFLUOROMETHYL-1,2-BENZIODOXOL-3-(1H)-ONE (CONTAINS 40 WT% CELATOM FW-80 AS ADDITIVE)
    • 1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one
    • 887144-94-7
    • 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 60 wt. %, contains 40 wt. % Celatom(R) FW-80 as additive
    • 10.14272/XHEOXSQMBWJOKP-UHFFFAOYSA-N.1
    • doi:10.14272/XHEOXSQMBWJOKP-UHFFFAOYSA-N.1
    • E3,2-benziodoxol-3-one
    • UNII-DHY074A7WG
    • DB-291536
    • 1-(trifluoromethyl)-1,2-benzoiodoxol-3-(1H)-one
    • CS-7028
    • AKOS015949461
    • T3014
    • SY029811
    • CS-17308
    • Q15632697
    • EN300-136055
    • MFCD18800706
    • SB39612
    • 1-(trifluoromethyl)-1??3,2-benziodoxol-3-one
    • Acid CF3-reagent (Togni Reagent II) 50% w/w mixture with diatomaceous earth
    • CS-W001669
    • 1-(trifluoromethyl)-1lambda3,2-benziodoxol-3(1h)-one
    • 1-(trifluoromethyl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one
    • BCP07144
    • MDL: MFCD18800706
    • インチ: 1S/C8H4F3IO2/c9-8(10,11)12-6-4-2-1-3-5(6)7(13)14-12/h1-4H
    • InChIKey: XHEOXSQMBWJOKP-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2)I(C(F)(F)F)O1

計算された属性

  • せいみつぶんしりょう: 315.92081g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.6
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 315.92081g/mol
  • 単一同位体質量: 315.92081g/mol
  • 水素結合トポロジー分子極性表面積: 26.3Ų
  • 重原子数: 14
  • 複雑さ: 254
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 150-158 °C
  • ふってん: No data available
  • フラッシュポイント: No data available
  • PSA: 26.30000
  • LogP: 2.96780
  • じょうきあつ: No data available

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one セキュリティ情報

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0987299-25g
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
887144-94-7 95%
25g
$255 2024-08-02
SHENG KE LU SI SHENG WU JI SHU
sc-474485-1g
Togni Reagent II,
887144-94-7
1g
¥2858.00 2023-09-05
Enamine
EN300-136055-0.25g
1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one
887144-94-7 93%
0.25g
$28.0 2023-02-15
BAI LING WEI Technology Co., Ltd.
1350768-5G
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 98%
887144-94-7 98%
5G
¥ 2100 2022-04-26
eNovation Chemicals LLC
Y1128457-25g
1-Trifluoromethyl-1,2-benzoiodoxol-3(1H)-one
887144-94-7 95%
25g
$665 2024-07-28
SHANG HAI KANG MAN LIN Biomedical Co., Ltd.
K06L-0002659
1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
887144-94-7 98%
50克
¥2200.00 2023-07-24
BAI LING WEI Technology Co., Ltd.
1350768-250MG
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 98%
887144-94-7 98%
250MG
¥ 115 2022-04-26
SHANG HAI KANG MAN LIN Biomedical Co., Ltd.
K06L-0002659
1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one
887144-94-7 98%
100克
¥3600.00 2023-07-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T824109-1g
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
887144-94-7 97%
1g
¥97.00 2022-09-28
eNovation Chemicals LLC
Y1128457-100g
1-Trifluoromethyl-1,2-benzoiodoxol-3(1H)-one
887144-94-7 95%
100g
$2015 2024-07-28

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
リファレンス
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins
Parsons, Andrew T.; Buchwald, Stephen L., Angewandte Chemie, 2011, 50(39), 9120-9123

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  15 h, rt
リファレンス
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  4 h, -20 °C
1.2 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
リファレンス
Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes
Li, Songrong; Yang, Wenwen; Shi, Junjie; Dan, Tingting; Han, Yujie; et al, ACS Catalysis, 2023, 13(3), 2142-2148

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  2 h, 75 °C; 75 °C → rt
1.2 15 h, rt
1.3 Solvents: Acetonitrile ;  rt → 75 °C; -75 °C → -20 °C
リファレンス
Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration
Hojczyk, Katarzyna N.; Feng, Pengju; Zhan, Chengbo; Ngai, Ming-Yu, Angewandte Chemie, 2014, 53(52), 14559-14563

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
リファレンス
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination
Sun, Jiyun; Zhen, Xiaohua; Ge, Huaibin; Zhang, Guangtao; An, Xuechan; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 1452-1458

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  reflux; reflux → -20 °C; 4 h, -20 °C
1.2 Reagents: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
リファレンス
Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols
Stanek, Kyrill; Koller, Raffael; Togni, Antonio, Journal of Organic Chemistry, 2008, 73(19), 7678-7685

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride
1.2 Reagents: Cesium fluoride Solvents: Acetonitrile
リファレンス
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile
リファレンス
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  2 h, 75 °C; 75 °C → rt
1.2 3.5 h, rt
リファレンス
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  40 min, 75 °C; 75 °C → rt
1.2 2 h, rt; rt → 75 °C
リファレンス
3-Trifluoromethylated Coumarins and Carbostyrils by Radical Trifluoromethylation of ortho-Functionalized Cinnamic Esters
Chaabouni, Slim; Simonet, Florent; Francois, Alison; Abid, Souhir; Galaup, Chantal; et al, European Journal of Organic Chemistry, 2017, 2017(2), 271-277

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  21 h, 25 °C
リファレンス
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors
Fiederling, Nikolaus; Haller, Jan; Schramm, Heiko, Organic Process Research & Development, 2013, 17(3), 318-319

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
リファレンス
Three-Component Synthesis of Quinolines based on Radical Cascade Visible-Light Photoredox Catalysis
Choi, Jun-Ho; Park, Cheol-Min, Advanced Synthesis & Catalysis, 2018, 360(18), 3553-3562

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
リファレンス
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  reflux; 4 h, reflux → -20 °C
1.2 Reagents: Cesium fluoride Solvents: Acetonitrile ;  22 h, rt
リファレンス
Metal-Free Photocatalytic Radical Trifluoromethylation Utilizing Methylene Blue and Visible Light Irradiation
Pitre, Spencer P.; McTiernan, Christopher D.; Ismaili, Hossein; Scaiano, Juan C., ACS Catalysis, 2014, 4(8), 2530-2535

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  25 h, rt
リファレンス
Enantioselective Copper-Catalyzed Fukuyama Indole Synthesis from 2-Vinylphenyl Isocyanides
Drennhaus, Till ; Leifert, Dirk ; Lammert, Jessika; Drennhaus, Jan Philipp; Bergander, Klaus; et al, Journal of the American Chemical Society, 2023, 145(15), 8665-8676

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
リファレンス
Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates
Parsons, Andrew T.; Senecal, Todd D.; Buchwald, Stephen L., Angewandte Chemie, 2012, 51(12), 2947-2950

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Acetic anhydride
1.2 Solvents: Acetonitrile
リファレンス
Electrophilic Trifluoromethylation of Alcohols and Remote Metal-Fluorine Interactions in Late-Transition-Metal Complexes
Stanek, Kyrill, 2009, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  5 min, 75 °C; 75 °C → rt
1.2 Reagents: Potassium acetate ;  1.5 h, 75 °C; 75 °C → rt
1.3 4.5 h, rt
1.4 Solvents: Acetonitrile ;  rt → reflux
リファレンス
Electrochemical initiation of electron-catalyzed phenanthridine synthesis by trifluoromethylation of isonitriles
Luebbesmeyer, M.; Leifert, D.; Schaefer, H.; Studer, A., Chemical Communications (Cambridge, 2018, 54(18), 2240-2243

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Raw materials

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one Preparation Products

1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one 関連文献

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